2-[(Azidoacetyl)amino]-2-deoxy-D-galactose 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose
Brand Name: Vulcanchem
CAS No.: 869186-83-4
VCID: VC16541203
InChI: InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5+,7+,8-/m0/s1
SMILES:
Molecular Formula: C8H14N4O6
Molecular Weight: 262.22 g/mol

2-[(Azidoacetyl)amino]-2-deoxy-D-galactose

CAS No.: 869186-83-4

Cat. No.: VC16541203

Molecular Formula: C8H14N4O6

Molecular Weight: 262.22 g/mol

* For research use only. Not for human or veterinary use.

2-[(Azidoacetyl)amino]-2-deoxy-D-galactose - 869186-83-4

Specification

CAS No. 869186-83-4
Molecular Formula C8H14N4O6
Molecular Weight 262.22 g/mol
IUPAC Name 2-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
Standard InChI InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5+,7+,8-/m0/s1
Standard InChI Key SBNIXWHTKPFIQR-LAHCRNKXSA-N
Isomeric SMILES C([C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O
Canonical SMILES C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2-[(Azidoacetyl)amino]-2-deoxy-D-galactose is an aldohexose derivative in which the hydroxyl group at the C2 position of D-galactose is replaced by an azidoacetyl amine moiety. The IUPAC name for this compound is 2-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide , reflecting its stereochemical configuration. The molecule retains the D-galactose backbone, with chiral centers at C2, C3, C4, and C5, critical for maintaining biological compatibility.

The azidoacetyl group (N3-\text{N}_3) introduces a reactive handle for strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling selective conjugation with probes or surfaces. The compound’s structural integrity has been validated through NMR and mass spectrometry, with PubChem providing detailed 2D and 3D conformational models .

Table 1: Key Chemical Data

PropertyValueSource
Molecular FormulaC8H14N4O6\text{C}_8\text{H}_{14}\text{N}_4\text{O}_6
Molecular Weight262.22 g/mol
CAS Number869186-83-4
IUPAC Name2-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
SMILESC([C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)CN=[N+]=[N])O)O)O)O\text{C}([\text{C}@\text{H}]([\text{C}@@\text{H}]([\text{C}@@\text{H}]([\text{C}@\text{H}](\text{C}=O)\text{NC}(=O)\text{CN}=[\text{N}+]=[\text{N}-])\text{O})\text{O})\text{O})\text{O}

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose typically begins with D-galactose, which undergoes selective protection and functionalization. A multi-step protocol involves:

  • Protection of hydroxyl groups: Temporary masking of reactive hydroxyls using benzyl or acetyl groups to direct regioselective modifications.

  • Introduction of the azidoacetyl group: Reaction with azidoacetyl chloride or similar reagents under controlled pH and temperature.

  • Global deprotection: Removal of protective groups to yield the final product.

Optimization of solvent systems (e.g., dimethylformamide or tetrahydrofuran) and catalysts (e.g., pyridine) is critical to achieving high yields (>70%).

Acetylated Derivatives

A key intermediate in its synthesis is 1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose (CAS 1404472-50-9), a peracetylated derivative with enhanced solubility in organic solvents . This compound, with a molecular weight of 430.37 g/mol, serves as a protected precursor for further functionalization . The acetyl groups stabilize the sugar during storage and facilitate selective deprotection for downstream applications .

Applications in Glycobiology and Chemical Biology

Metabolic Labeling and Glycoprotein Tracking

The azide group in 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose enables its incorporation into cellular glycoconjugates via salvage pathways. Once metabolized, the azide serves as a bioorthogonal tag for fluorescent probes or affinity resins, allowing visualization and isolation of glycoproteins. Studies comparing it to analogs like 4FGalNAz (a fluorinated GalNAz derivative) reveal lower labeling efficiency, likely due to reduced enzymatic recognition by glycosyltransferases . For instance, GALNT1 and GALNT2, enzymes responsible for initiating mucin-type O-glycosylation, show no activity with UDP-4FGalNAz , suggesting similar limitations for azidoacetyl-modified substrates.

Click Chemistry Applications

The compound’s azide group participates in CuAAC reactions with alkynes, forming stable triazole linkages. This property has been exploited to:

  • Label cell-surface glycans: Conjugation with fluorescent dyes for imaging.

  • Immobilize glycoproteins: Attachment to alkyne-functionalized surfaces for microarray studies.

  • Proteomic profiling: Enrichment of azide-tagged glycopeptides via biotin-alkyne probes .

Research Findings and Biological Interactions

Enzymatic Recognition and Selectivity

Despite structural similarities to natural substrates like UDP-GalNAc, 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose exhibits limited acceptance by glycosyltransferases. For example, O-GlcNAc transferase (OGT) shows modest activity with UDP-4FGalNAz , but analogous studies with the azidoacetyl variant are pending. This selectivity gap underscores the need for substrate engineering to improve enzymatic compatibility.

Toxicity and Cellular Uptake

Comparative Analysis with Related Azido Sugars

Table 2: Comparison of Azide-Modified Carbohydrates

CompoundStructureKey ApplicationEnzymatic Acceptance
2-[(Azidoacetyl)amino]-2-deoxy-D-galactoseC2 azidoacetylGlycoprotein trackingLow (presumed)
GalNAzC2 N-azidoacetylglucosamineMucin-type O-glycosylationHigh (GALNT-dependent)
4FGalNAzC4 fluoro, C2 azidoacetylO-GlcNAc modification studiesModerate (OGT-dependent)

Data adapted from .

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